Exact Mass and Molecular Weight Determination of 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine: A High-Resolution Mass Spectrometry Guide
Exact Mass and Molecular Weight Determination of 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine: A High-Resolution Mass Spectrometry Guide
Executive Summary
In modern drug discovery and medicinal chemistry, the precise analytical characterization of molecular building blocks is a non-negotiable prerequisite for downstream synthesis. 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine (often commercially available as a dihydrochloride hydrate, CAS: 914654-77-6) is a highly specialized heterocycle. It combines the privileged, pharmacokinetically favorable piperazine scaffold with a saturated sulfur-containing thiane ring. This whitepaper provides a rigorous, field-proven framework for determining the exact mass and molecular weight of this compound, detailing the theoretical calculations and the High-Resolution Mass Spectrometry (HRMS) protocols required to validate its identity without ambiguity.
Structural Significance and Causality in Drug Design
The piperazine moiety is a cornerstone of rational drug design, featured in over 100 FDA-approved therapeutics due to its ability to modulate lipophilicity, improve aqueous solubility, and act as a rigid linker 1. However, standard alkyl or aryl substitutions on the piperazine nitrogen often lead to predictable metabolic liabilities (e.g., rapid cytochrome P450-mediated oxidation).
By appending a tetrahydro-2H-thiopyran-4-yl group, medicinal chemists introduce a unique bioisosteric vector 2. The causality here is structural: the sulfur atom in the saturated thiane ring provides a soft hydrogen-bond acceptor that alters the molecule's three-dimensional conformation and electron density, differentiating it from highly aromatic or purely carbon-based rings. This structural complexity necessitates highly accurate mass determination to track the intact building block and its subsequent metabolic fate.
Theoretical Calculations: Molecular Weight vs. Exact Mass
A common analytical pitfall is conflating Molecular Weight (MW) with Exact Mass (Monoisotopic Mass).
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Molecular Weight is calculated using the standard, abundance-weighted average atomic masses of the elements. It is primarily used for stoichiometric calculations during macroscopic bench synthesis.
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Exact Mass is calculated using the mass of the most abundant, stable isotope of each element (e.g., ^12^C = 12.00000 Da, ^1^H = 1.007825 Da). In mass spectrometry, the instrument measures individual ions, not macroscopic averages, making exact mass the critical parameter for identification 3.
Table 1: Quantitative Mass Data for 1-(Tetrahydro-2H-thiopyran-4-yl)piperazine
| Parameter | Value | Definition / Calculation Basis |
| Chemical Formula | C | The elemental composition of the free base. |
| Molecular Weight (MW) | 186.32 g/mol | Sum of average atomic weights (C: 12.011, H: 1.008, N: 14.007, S: 32.065). |
| Exact Mass (Monoisotopic) | 186.11906 Da | Sum of primary isotopes (^12^C, ^1^H, ^14^N, ^32^S). |
| Precursor Ion [M+H]^+^ | 187.1263 Da | Theoretical exact mass of the protonated molecule in ESI+ mode. |
High-Resolution Mass Spectrometry (HRMS) Workflow
Low-resolution mass spectrometry (LRMS), such as standard single-quadrupole systems, can only measure nominal mass (e.g., m/z 187). In complex biological matrices or combinatorial libraries, relying on nominal mass inevitably leads to false positives due to isobaric interferences 4. To definitively confirm the presence of C9H18N2S, a High-Resolution MS (HRMS) approach using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system is mandatory.
Fig 1. High-Resolution LC-MS/MS Workflow for Exact Mass Determination.
Self-Validating Experimental Protocol
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocol is designed as a self-validating system. By incorporating real-time mass calibration, the system continuously proves its own accuracy during the run.
Step 1: Sample Preparation
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Action: Dissolve the compound in a 50:50 (v/v) mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid to yield a 1 µg/mL solution.
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Causality: Formic acid acts as a proton donor. Because the piperazine ring contains basic secondary and tertiary amines, the acidic environment forces protonation in solution, drastically increasing the ionization efficiency and ensuring a robust [M+H]^+^ signal during electrospray ionization (ESI).
Step 2: Chromatographic Separation
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Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) at 0.4 mL/min.
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Causality: The C18 stationary phase retains the lipophilic thiopyran ring, separating the target analyte from highly polar matrix suppressors before they reach the ion source, thereby preventing ion suppression.
Step 3: Ionization and Mass Analysis
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Action: Operate the mass spectrometer in ESI positive mode. Set resolving power to >30,000 FWHM. Acquire full-scan data from m/z 50 to 500 5.
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Self-Validating Mechanism (Lock Mass): Continuously infuse a reference standard (e.g., Leucine Enkephalin, exact mass [M+H]^+^ = 556.2771 Da) via a secondary sprayer. TOF flight tubes are highly sensitive to ambient temperature fluctuations, which alter the flight path length and skew mass readings. The instrument software uses the known lock mass to calculate a real-time correction factor, applying it to the analyte's mass. This guarantees that the measured mass of the analyte stays within a < 5 ppm error margin of the theoretical 187.1263 Da.
Mechanistic Fragmentation Analysis
Beyond the intact precursor ion, structural elucidation requires analyzing the collision-induced dissociation (CID) pathways. When the [M+H]^+^ ion (m/z 187.1263) is subjected to higher collision energies, it fragments in predictable, structurally diagnostic ways.
Fig 2. Proposed collision-induced dissociation (CID) pathways for C9H18N2S.
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Pathway 1 (Piperazine Cleavage): The C-N bond linking the thiopyran ring to the piperazine is a primary site of cleavage. The neutral loss of the piperazine moiety (-86.0844 Da) yields a stabilized thiopyranyl carbocation at exact mass m/z 101.0425.
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Pathway 2 (H
2S Elimination): Saturated sulfur heterocycles frequently undergo the neutral loss of hydrogen sulfide (H2S, -34.0068 Da) under high-energy CID, resulting in a conjugated diene system on the remaining piperazine-linked fragment at m/z 153.1392.
Conclusion
The transition from macroscopic chemical synthesis to high-precision analytical verification demands a rigorous understanding of mass spectrometry principles. For 1-(tetrahydro-2H-thiopyran-4-yl)piperazine, recognizing the distinction between its molecular weight (186.32 g/mol ) and its monoisotopic exact mass (186.11906 Da) is the foundation of successful structural characterization. By employing a self-validating HRMS protocol with active lock-mass calibration, researchers can confidently verify the integration of this advanced building block into novel therapeutic pipelines without the risk of isobaric misidentification.
References
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Fused and Substituted Piperazines as Anticancer Agents: A Review Source: PubMed (NIH) URL:[Link]
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PubChemLite - C9H18N2S - Explore Source: University of Luxembourg (PubChemLite) URL:[Link]
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Low-Resolution or High-Resolution MS for Clinical and Forensic Toxicology: Some Considerations from Two Real Cases Source: LCGC International URL:[Link]
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Quantitative and Qualitative LC-High-Resolution MS: The Technological and Biological Reasons for a Shift of Paradigm Source: IntechOpen URL:[Link]
Sources
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